10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
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Overview
Description
10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is characterized by its unique structure, which includes a pyrido[3,2-b][1,4]benzodiazepine core with a 4-chlorophenyl group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one typically involves multiple steps. One common method starts with the acylation of 5-chloro-2-(methylamino)benzophenone using bromoacetyl chloride in NMP (N-Methyl-2-pyrrolidone), followed by an intramolecular cyclization reaction with ammonia in a methanol/water mixture . Another approach involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, which then undergo cyclocondensation .
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed to synthesize benzodiazepines efficiently. This method allows for the precise control of reaction conditions and the production of high-purity compounds . The use of microfluidic systems and droplet reactions can further enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects . The molecular targets include GABA_A receptors, which play a crucial role in regulating neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its long-acting effects and use in treating panic disorders.
Chlordiazepoxide: Used for its anxiolytic and sedative effects.
Uniqueness
10-(4-chlorophenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with GABA receptors, potentially leading to different therapeutic effects and side effect profiles .
Properties
Molecular Formula |
C20H20ClN3O |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H20ClN3O/c1-20(2)10-15-17(16(25)11-20)18(12-5-7-13(21)8-6-12)24-19-14(23-15)4-3-9-22-19/h3-9,18,23H,10-11H2,1-2H3,(H,22,24) |
InChI Key |
DKKGFEVSGMVPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
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